5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride
Overview
Description
The compound “5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride” is a chemical with the CAS Number: 2060033-58-9 . It has a molecular weight of 216.67 . The IUPAC name for this compound is 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2.ClH/c12-9(13)7-6-10-8-4-2-1-3-5-11(7)8;/h6H,1-5H2,(H,12,13);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is shipped at normal temperature .Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Demchenko et al. (2021) explored the synthesis of novel quaternary salts derivatives of 5H-imidazo[1,2-a]azepine, revealing their potential in antimicrobial applications. The synthesized compounds demonstrated antibacterial and antifungal activities, particularly against strains like Staphylococcus aureus and Escherichia coli (Demchenko et al., 2021).
Novel Synthetic Routes
Xu et al. (2019) detailed an innovative synthesis method for 5H-benzo[c]imidazo[1,2-a]azepine-6-carboxylic acids. This method combined imidazole and benzoazepine moieties, indicating the potential for developing hybrid compounds with various biological activities (Xu et al., 2019).
Development of New Heterocyclic Systems
Kovtunenko et al. (1996) developed a method to prepare 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines, leading to the creation of new heterocyclic systems. This advancement could be significant for pharmaceutical and chemical research (Kovtunenko et al., 1996).
Antiviral Activity
Research by Demchenko et al. (2019) focused on the synthesis and antiviral properties of certain 5H-imidazo[1,2-a]azepine derivatives. Their findings indicate promising antiviral activities, particularly against the Flu A H1N1 virus (Demchenko et al., 2019).
Safety and Hazards
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-9(13)7-6-10-8-4-2-1-3-5-11(7)8;/h6H,1-5H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGCTVBLJBODIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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